An In-depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: Natural Sources and Biosynthesis
An In-depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural macrolide, 13-Hexyloxacyclotridec-10-en-2-one. The document details its identified natural sources, available quantitative data, and a detailed protocol for its isolation and characterization. Due to the limited direct research on its biosynthesis, a putative pathway is proposed based on established principles of macrolide formation in plants. This guide aims to serve as a foundational resource for researchers interested in the further study and potential applications of this bioactive compound.
Introduction
13-Hexyloxacyclotridec-10-en-2-one is a macrocyclic lactone with the chemical formula C₁₈H₃₂O₂ and a molecular weight of 280.4455 g/mol .[1] Its structure features a 13-membered lactone ring with a hexyl ether substituent. The presence of a double bond within the macrocycle introduces structural rigidity and potential for stereoisomerism. While research on this specific compound is not extensive, it has been identified in several plant species, suggesting a role in plant secondary metabolism. This guide synthesizes the available information on its natural occurrence and provides a theoretical framework for its biosynthesis to stimulate further investigation.
Natural Sources
13-Hexyloxacyclotridec-10-en-2-one has been identified as a natural constituent in the following plant species:
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Ambrosia maritima (Asteraceae): This plant, commonly known as damsissa, is found in parts of Africa and has traditional uses in treating various ailments. The compound was isolated from the dichloromethane (B109758) extract of the plant.
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Andrographis paniculata (Acanthaceae): Known as "King of Bitters," this plant is widely used in traditional medicine systems across Asia. The presence of 13-Hexyloxacyclotridec-10-en-2-one has been reported in this species.
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Phyllanthus debilis (Phyllanthaceae): This herbaceous plant is also used in traditional medicine. Studies have indicated the presence of 13-Hexyloxacyclotridec-10-en-2-one within its chemical constituents.
Quantitative Data
Quantitative data regarding the natural abundance of 13-Hexyloxacyclotridec-10-en-2-one is limited in the currently available literature. The primary focus of many studies on the source plants has been on other classes of more abundant secondary metabolites. However, one study on Ambrosia maritima provides some data related to its chromatographic isolation.
| Parameter | Value | Source Organism | Analytical Method | Reference |
| Gas Chromatography Retention Time | 39.6 minutes | Ambrosia maritima | GC-MS | [2] |
Experimental Protocols: Isolation and Characterization
The following protocol for the isolation and characterization of 13-Hexyloxacyclotridec-10-en-2-one is based on the methodology reported for its extraction from Ambrosia maritima.[2]
4.1. Plant Material and Extraction
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Plant Material: Air-dried, powdered whole plant material of Ambrosia maritima.
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Extraction Solvent: Dichloromethane (CH₂Cl₂).
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Procedure:
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Macerate the powdered plant material with dichloromethane at room temperature.
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
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4.2. Chromatographic Separation
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Technique: Preparative Thin-Layer Chromatography (PTLC).
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Stationary Phase: Silica (B1680970) gel PTLC plates.
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Mobile Phase: A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to achieve separation of the components in the crude extract.
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Visualization: Use UV light or a suitable staining reagent to visualize the separated bands.
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Elution: Scrape the band corresponding to the target compound and elute it from the silica gel using a polar solvent like methanol (B129727) or ethyl acetate.
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Purification: Concentrate the eluted fraction to yield the purified compound.
4.3. Spectroscopic Analysis and Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Column: A non-polar capillary column (e.g., HP-5MS).
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Carrier Gas: Helium.
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Temperature Program: A programmed temperature gradient suitable for the elution of semi-volatile compounds.
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Mass Spectrometry: Electron Impact (EI) ionization.
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Identification: Compare the obtained mass spectrum with spectral libraries (e.g., NIST and WILEY) for identification. The fragmentation pattern should be in full agreement with the standard for 13-Hexyloxacyclotridec-10-en-2-one.[2]
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4.4. Experimental Workflow Diagram
Caption: Workflow for the isolation and identification of 13-Hexyloxacyclotridec-10-en-2-one.
Biosynthesis
Direct experimental evidence for the biosynthetic pathway of 13-Hexyloxacyclotridec-10-en-2-one is currently unavailable in the scientific literature. However, based on its macrolide structure, a plausible pathway can be proposed involving a Type I Polyketide Synthase (PKS).[1][3] Macrolide biosynthesis is analogous in many ways to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units.[3]
5.1. Putative Biosynthetic Pathway
The proposed biosynthesis likely proceeds through the following key stages:
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Chain Initiation: The biosynthesis is likely initiated with a starter unit, which, based on the structure, could be derived from a fatty acid precursor.
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Chain Elongation: A modular Type I PKS enzyme would catalyze the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific number of elongation steps would determine the length of the carbon backbone.
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Reductive Modifications: Within each PKS module, ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains may be present to selectively reduce the β-keto group formed after each condensation, leading to hydroxyl, double bond, or fully saturated carbon centers. The specific combination of these domains in each module dictates the final pattern of oxygenation and saturation in the macrolide backbone.
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Ether Formation: The hexyl ether linkage at C-13 is an interesting feature. This could be formed through the incorporation of a hexose-derived unit that is subsequently reduced, or via a post-PKS modification where a hydroxyl group on the macrolide backbone is alkylated with a C6 precursor.
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Cyclization and Release: A thioesterase (TE) domain at the terminus of the PKS module would catalyze the release of the polyketide chain and its intramolecular cyclization to form the 13-membered lactone ring.
5.2. Biosynthetic Pathway Diagram
Caption: A putative biosynthetic pathway for 13-Hexyloxacyclotridec-10-en-2-one via a Type I PKS.
Future Research Directions
The study of 13-Hexyloxacyclotridec-10-en-2-one presents several opportunities for future research:
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Elucidation of the Biosynthetic Pathway: Isotopic labeling studies and genome mining of the source organisms (Ambrosia maritima, Andrographis paniculata, and Phyllanthus debilis) could identify the specific PKS gene cluster responsible for its synthesis.
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Quantitative Analysis: Development of validated analytical methods to quantify the abundance of this macrolide in its natural sources is needed to understand its physiological role and potential for commercial extraction.
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Pharmacological Screening: Comprehensive evaluation of the biological activities of the purified compound is warranted to explore its therapeutic potential.
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Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for further study and could allow for the creation of structural analogs with potentially enhanced activities.
Conclusion
13-Hexyloxacyclotridec-10-en-2-one is a naturally occurring macrolide with a limited but identified distribution in the plant kingdom. While its isolation and characterization have been described, significant gaps remain in our understanding of its biosynthesis and quantitative abundance. The proposed biosynthetic pathway provides a framework for future investigations into the enzymatic machinery responsible for its formation. This technical guide consolidates the current knowledge and is intended to be a valuable resource for researchers aiming to unlock the full scientific and therapeutic potential of this intriguing natural product.
